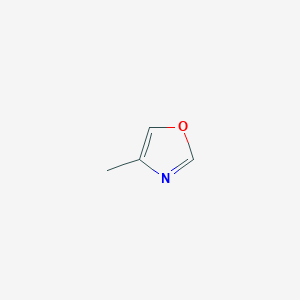

4-Methyloxazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-6-3-5-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMREIFKTMLCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022106 | |

| Record name | 4-Methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-93-6, 66333-88-8 | |

| Record name | 4-Methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066333888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM39FU40WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Methyloxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Methyloxazole, a heterocyclic organic compound of interest in chemical synthesis and drug discovery. The information is presented to facilitate its use in research and development, with a focus on clarity and practical application.

Core Physical Properties

This compound is a colorless liquid with a characteristic aromatic odor.[1] It is recognized for its role as a versatile intermediate in the synthesis of various organic molecules, including vitamins and ligands.[2] The stability of this compound can be influenced by the number of methyl groups present.[2]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₄H₅NO | [2][3][4][5] |

| Molecular Weight | 83.09 g/mol | [2][3][4] |

| Boiling Point | 86 - 88 °C | [2][3] |

| Density | 1.016 g/cm³ | [3] |

| Flash Point | 21 °C | [3] |

| Refractive Index | 1.438 | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and ether. | [1] |

| Appearance | Colorless liquid | [1] |

| CAS Number | 693-93-6 | [2][3][4][5] |

Experimental Protocols for Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is simple distillation.[6]

Apparatus:

-

Round-bottom flask

-

Heating mantle or oil bath

-

Distillation head (still head)

-

Thermometer

-

Condenser

-

Receiving flask

Procedure:

-

Place a small volume of this compound in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the flask. As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase.

-

The boiling point is recorded as the temperature at which the vapor temperature stabilizes while the liquid is actively distilling and condensing into the receiving flask.[6]

Determination of Density

Density is the mass per unit volume of a substance.

Apparatus:

-

Pycnometer (a flask with a specific, accurately known volume)

-

Analytical balance

Procedure:

-

Weigh the clean, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring the liquid reaches the calibration mark. A thermometer can be used to ensure the measurement is made at a specific temperature.

-

Weigh the pycnometer containing the this compound.

-

The mass of the this compound is the difference between the two weighings.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate.

-

Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value from the scale.

Synthesis of this compound: A Workflow

This compound can be synthesized through a two-step process involving the formylation of nitroethane followed by an oxidation reaction.[2] The logical workflow for this synthesis is depicted below.

Caption: Synthetic pathway for this compound.

Spectral Data

Spectral analysis is crucial for the structural elucidation and identification of organic compounds.

-

¹³C NMR Spectroscopy: The carbon-13 Nuclear Magnetic Resonance spectrum provides information about the carbon framework of the molecule.[4][7]

-

Mass Spectrometry (GC-MS): Gas Chromatography-Mass Spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound.[4]

While the raw spectral data is extensive, researchers can access it through various chemical databases for detailed analysis.

This guide provides foundational knowledge on the physical properties of this compound, essential for its application in scientific research and development. For further information, consulting safety data sheets (SDS) and comprehensive chemical databases is recommended.

References

- 1. 693-93-6 [chembk.com]

- 2. This compound | 693-93-6 | AAA69393 | Biosynth [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C4H5NO | CID 69663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectrabase.com [spectrabase.com]

4-Methyloxazole: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of 4-methyloxazole, a heterocyclic organic compound with increasing significance in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and biological relevance.

Core Chemical and Physical Properties

This compound, a colorless to light yellow liquid, is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 693-93-6 | [1] |

| Molecular Formula | C₄H₅NO | [1] |

| Molecular Weight | 83.09 g/mol | [1][2] |

| IUPAC Name | 4-methyl-1,3-oxazole | [2] |

| SMILES | CC1=COC=N1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the Robinson-Gabriel synthesis being a classical and adaptable approach for oxazole (B20620) formation.[3][4] This method involves the cyclodehydration of a 2-acylamino-ketone.

A specific method for the preparation of this compound involves the reaction of 3-chloro-2,5-pentanedione (B8321445) with formamide (B127407) in refluxing formic acid.[5] Another patented industrial process describes the manufacture of this compound through the reaction of formimido-esters with hydroxyacetone.[6]

Experimental Protocol: Robinson-Gabriel Synthesis (General)

Materials:

-

2-Acylamino-ketone precursor

-

Cyclodehydrating agent (e.g., sulfuric acid, phosphorus pentoxide)

-

Anhydrous solvent

Procedure:

-

The 2-acylamino-ketone is dissolved in a suitable anhydrous solvent.

-

A cyclodehydrating agent is added to the reaction mixture.

-

The mixture is heated under reflux for a specified period, with the reaction progress monitored by an appropriate technique such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and worked up to isolate the crude oxazole product.

-

Purification is typically achieved through distillation or column chromatography.

Biological Significance and Signaling Pathways

While specific studies detailing the direct interaction of this compound with cellular signaling pathways are limited, the broader class of oxazole derivatives has demonstrated a wide range of biological activities. These derivatives are recognized as important scaffolds in drug discovery, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

Oxazole-containing compounds have been shown to modulate key cellular signaling pathways implicated in various diseases. Natural products and synthetic derivatives containing the oxazole motif can influence pathways such as:

-

NF-κB Signaling: This pathway is crucial in regulating inflammatory responses and cell survival.

-

Akt/mTOR Signaling: A central pathway that governs cell growth, proliferation, and metabolism.

-

MAPK Signaling: This cascade is involved in cellular responses to a variety of stimuli and plays a key role in cell proliferation, differentiation, and apoptosis.[7][8][9]

The precise mechanism by which this compound or its derivatives might interact with these pathways is an active area of research. It is hypothesized that the oxazole ring can act as a bioisostere for other functional groups, enabling it to bind to and modulate the activity of various protein targets within these cascades.

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its utility is highlighted by its role as a starting material for the manufacture of vitamins, dyes, and pharmaceuticals.[6] The investigation of substituted oxazoles continues to be a promising avenue for the discovery of novel therapeutic agents.

Conclusion

This compound is a versatile heterocyclic compound with established chemical properties and diverse applications in chemical synthesis. While the direct biological activities and interactions with signaling pathways of the parent molecule are still under active investigation, the oxazole scaffold is a proven pharmacophore in a variety of therapeutic areas. Further research into this compound and its derivatives is warranted to fully elucidate their potential in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C4H5NO | CID 69663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. prepchem.com [prepchem.com]

- 6. CA1052382A - Manufacture of this compound - Google Patents [patents.google.com]

- 7. Frontiers | Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products [frontiersin.org]

- 8. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Methyloxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Methyloxazole (C₄H₅NO), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₅NO, with a molecular weight of approximately 83.09 g/mol .[1][2][3] The structural and spectroscopic data are summarized in the tables below.

¹H NMR Data

Proton NMR data for this compound is not widely available in the public spectral databases searched. Based on the analysis of similar oxazole (B20620) structures, the following chemical shifts can be predicted. The two aromatic protons on the oxazole ring are expected in the region of 7-8 ppm, with the methyl protons appearing significantly more upfield.

¹³C NMR Data

The ¹³C NMR spectral data were obtained in deuterated chloroform (B151607) (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Carbon Atom | Chemical Shift (δ) in ppm |

| C-2 | 150.7 |

| C-4 | 138.5 |

| C-5 | 129.5 |

| -CH₃ | 10.8 |

| Data sourced from Hiemstra, H., et al. (1979). Canadian Journal of Chemistry. |

Infrared (IR) Spectroscopy Data

The following table summarizes the main absorption bands observed in the infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | =C-H Stretch (Oxazole Ring) |

| ~2930 | Medium | C-H Stretch (Methyl Group) |

| ~1590 | Strong | C=N Stretch (Oxazole Ring) |

| ~1500 | Strong | C=C Stretch (Oxazole Ring) |

| ~1380 | Medium | C-H Bend (Methyl Group) |

| ~1100 | Strong | C-O-C Stretch (Oxazole Ring) |

Mass Spectrometry (MS) Data

The mass spectrum of this compound was obtained by electron ionization (EI). The molecular ion peak and major fragments are listed below.

| m/z | Relative Intensity | Assignment |

| 83 | High | [M]⁺ (Molecular Ion) |

| 55 | High | [M - CO]⁺ or [M - HCN]⁺ (fragmentation dependent) |

| 54 | Medium | [M - HCN - H]⁺ |

| 42 | Medium | [C₂H₂N]⁺ |

Experimental Protocols & Workflows

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation used.

Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A concentration of 5-10 mg/mL is generally sufficient.

-

Instrument Setup : The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is inserted into the magnet, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ¹H and ¹³C NMR in CDCl₃, the residual solvent peak (7.26 ppm for ¹H) or the solvent carbon peak (77.16 ppm for ¹³C) can be used as an internal reference, or tetramethylsilane (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the neat liquid is used. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Background Spectrum : A background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) is recorded to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Spectrum Acquisition : The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing : The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane (B109758) or hexane.

-

GC-MS System Setup : A capillary GC column suitable for the analysis of polar heterocyclic compounds (e.g., a DB-5ms or equivalent) is installed. The GC oven temperature program is set to separate the analyte from the solvent and any impurities. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp at 10-20°C/min to a final temperature of 250°C.

-

Injection and Separation : A small volume (typically 1 µL) of the sample solution is injected into the GC inlet. The volatile components are vaporized and separated as they pass through the column.

-

Mass Spectrometry Detection : As the separated components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecules. The mass analyzer scans a mass range (e.g., m/z 35-300) to detect the molecular ion and its fragments.

-

Data Processing : The total ion chromatogram (TIC) is processed to identify the peak corresponding to this compound. The mass spectrum associated with this peak is then extracted and analyzed.

References

An In-depth Technical Guide to the Synthesis of 4-Methyloxazole and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for 4-methyloxazole and its derivatives. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction workflows and relevant biological signaling pathways. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Core Synthetic Strategies for the Oxazole (B20620) Ring

The oxazole ring is a privileged scaffold in medicinal chemistry, and several named reactions have been developed for its synthesis. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies for the synthesis of this compound and its derivatives include the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Bredereck reaction.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. This method is versatile for accessing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[1][2]

Experimental Protocol: Synthesis of 4-Methyl-5-phenyloxazole [3]

-

Acylation of 2-Amino-1-phenylethan-1-one: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in pyridine, add acetic anhydride (B1165640) (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Pour the mixture into ice water and extract the product with ethyl acetate (B1210297).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain crude 2-acetamido-1-phenylethan-1-one.

-

Cyclodehydration: Dissolve the crude 2-acetamido-1-phenylethan-1-one in a suitable dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture under reflux for 2 hours.

-

After cooling, neutralize the reaction mixture with a sodium carbonate solution and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-methyl-5-phenyloxazole.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6] This reaction is particularly useful for preparing 5-substituted oxazoles.[7]

Experimental Protocol: General Procedure for Van Leusen Oxazole Synthesis [8]

-

To a suspension of potassium carbonate (2.5 eq) in methanol, add the aldehyde (1.0 eq) and TosMIC (1.1 eq).

-

Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the 5-substituted oxazole.

Bredereck Reaction

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles by reacting α-haloketones with amides.[9] A variation of this method can be used for the synthesis of this compound.

Experimental Protocol: Synthesis of 4-Propyl-1,3-oxazole [10]

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-pentanone (1.0 eq) in a minimal amount of a high-boiling solvent such as DMF.

-

Add an excess of formamide (B127407) (3-5 eq) to the solution.

-

Heat the reaction mixture to 100-150 °C for 4-12 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and an organic solvent (e.g., diethyl ether).

-

Extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford pure 4-propyl-1,3-oxazole.

Synthesis of this compound Derivatives

The functionalization of the this compound core is crucial for tuning its physicochemical and pharmacological properties. Derivatives can be synthesized by employing substituted starting materials in the core synthetic reactions or by post-synthetic modification of the this compound ring.

C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds. For oxazoles, palladium-catalyzed direct arylation and alkenylation can be achieved with high regioselectivity at the C-2 and C-5 positions.

| Entry | Oxazole | Coupling Partner | Catalyst/Ligand | Solvent | Position | Yield (%) |

| 1 | This compound | 4-Bromotoluene | Pd(OAc)₂ / SPhos | Dioxane | C2 | 85 |

| 2 | This compound | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ / RuPhos | Dioxane | C2 | 78 |

| 3 | This compound | 3-Bromopyridine | Pd(OAc)₂ / XPhos | Dioxane | C2 | 65 |

| 4 | 5-Phenyl-4-methyloxazole | 4-Bromoanisole | Pd(PPh₃)₄ | Dioxane | C2 | 92 |

Table 1: Examples of C-H Arylation of this compound Derivatives.

Biological Activities and Signaling Pathways of this compound Derivatives

Derivatives of this compound have shown a wide range of biological activities, making them attractive scaffolds for drug discovery. Notably, they have been investigated as anticancer and anti-inflammatory agents.

Anticancer Activity

Certain oxazole derivatives have been identified as potent antitubulin agents. They function by disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.[11] The mechanism of action involves the binding of these small molecules to tubulin, either promoting or inhibiting its polymerization.[5][12]

| Compound | Cell Line | IC₅₀ (nM) | Reference |

| 2-Methyl-4-(3,4,5-trimethoxyphenyl)-5-(4-methoxyphenyl)oxazole | MCF-7 | 1.5 | [13] |

| 2-Methyl-4-(3,4,5-trimethoxyphenyl)-5-(4-fluorophenyl)oxazole | HeLa | 2.1 | [13] |

| Combretastatin A-4 | Various | 0.8-3100 | [13] |

Table 2: Anticancer Activity of Selected Oxazole Derivatives.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][14] Some oxadiazole derivatives, which are structurally related to oxazoles, have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.[15] These compounds can act as inhibitors of key kinases within the pathway, such as PI3K, Akt, or mTOR.[16]

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[17][18] Certain oxazole derivatives have demonstrated anti-inflammatory properties by modulating these pathways, leading to a reduction in the production of pro-inflammatory cytokines.[19]

Characterization Data

The structural elucidation of newly synthesized compounds is critical. The following table provides representative spectroscopic data for this compound.

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 7.85 (s, 1H), 7.05 (s, 1H), 2.15 (s, 3H) |

| ¹³C NMR (CDCl₃) | δ 151.0, 138.5, 125.2, 11.5 |

| IR (neat) | 3120, 2925, 1580, 1450, 1120 cm⁻¹ |

| MS (EI) | m/z 83 (M⁺) |

Table 3: Spectroscopic Data for this compound. [1]

Conclusion

The synthesis of this compound and its derivatives offers a rich field of study for organic and medicinal chemists. The established synthetic routes, coupled with modern techniques such as C-H functionalization, provide access to a vast chemical space. The diverse biological activities exhibited by these compounds, particularly in the areas of oncology and inflammation, underscore their potential as scaffolds for the development of novel therapeutics. This guide provides a foundational understanding of the synthesis and potential applications of this important class of heterocyclic compounds.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA1052382A - Manufacture of this compound - Google Patents [patents.google.com]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. FoxO4 inhibits NF-kappaB and protects mice against colonic injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. benthamscience.com [benthamscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The oxazole (B20620) nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, serves as a pivotal scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, including enzymes and receptors.[2] This has led to the discovery and development of numerous oxazole derivatives with a broad spectrum of pharmacological activities. These compounds are found in various natural products and have been the subject of extensive synthetic efforts to create novel therapeutic agents.[2] This technical guide provides an in-depth overview of the significant biological activities of oxazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, mechanistic insights, and detailed experimental protocols to aid in the rational design and evaluation of new oxazole-based drug candidates.

Anticancer Activity

Oxazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating potent activity against a variety of cancer cell lines, including multidrug-resistant strains.[3][4] Their mechanisms of action are diverse, often targeting critical pathways involved in cancer cell proliferation, survival, angiogenesis, and metastasis.[5] Many derivatives have shown excellent potencies with IC50 values in the nanomolar range.[5]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of oxazole derivatives are attributed to their ability to modulate multiple cellular targets. Key mechanisms include the inhibition of crucial signaling proteins and enzymes essential for tumor growth and survival.

-

Inhibition of Kinase Signaling: A prominent mechanism is the inhibition of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Mesenchymal-Epithelial Transition factor (c-Met).[6] These kinases are pivotal for tumor angiogenesis, growth, and metastasis.[7] By blocking the ATP-binding sites of these kinases, oxazole derivatives can inhibit downstream signaling cascades, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[6][8]

-

STAT3 Pathway Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting the expression of genes involved in proliferation, survival, and angiogenesis.[9][10] Certain oxazole derivatives have been shown to inhibit the STAT3 pathway, representing a key strategy for cancer therapy.[5]

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. Oxazole derivatives can bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[11][12]

-

Other Targets: Oxazoles also target other critical cellular machinery, including DNA topoisomerases, G-quadruplex DNA structures, and histone deacetylases (HDACs).[5]

Below is a diagram illustrating the dual inhibition of VEGFR-2 and c-Met signaling pathways by oxazole derivatives.

Caption: Dual inhibition of VEGFR-2 and c-Met pathways by oxazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative oxazole derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Target Cancer Cell Line | IC50 (µM) | Reference |

| Piperidinyl-based Benzoxazole | Compound 11b (p-fluorophenyl) | MCF-7 (Breast) | 0.057 | [13] |

| Piperidinyl-based Benzoxazole | Compound 5a (unsubstituted phenyl) | PC-3 (Prostate) | 0.145 | [13] |

| 1,3-Oxazole Derivative | Unspecified | Hep-2 (Laryngeal) | 60.2 | [12] |

| Oxazolo[4,5-d]pyrimidine | Compound 5 | Various Breast Cancer Lines | Micromolar Range | [14] |

| Piperidinyl-based Benzoxazole | Compound 11b (p-fluorophenyl) | A549 (Lung) | 0.181 | [13] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[15][16] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan (B1609692) crystals.[15]

Materials:

-

96-well flat-bottom plates

-

Test oxazole derivatives (dissolved in DMSO)

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., SDS-HCl solution or DMSO)[17]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[17][18]

-

Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[18]

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]

-

Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert MTT into insoluble purple formazan crystals.[15][17]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking on an orbital shaker.[15]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to reduce background noise.

-

Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Oxazole derivatives have demonstrated significant potential as anti-inflammatory agents.[19] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[1] The anti-inflammatory effects of oxazoles are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

Mechanism of Action: Modulation of Inflammatory Pathways

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[1][20] The canonical NF-κB pathway is activated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[21] This leads to the activation of the IKK complex, which phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3] Oxazole derivatives can exert their anti-inflammatory effects by inhibiting key steps in this pathway.

Caption: Inhibition of the canonical NF-κB inflammatory pathway by oxazoles.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a classic method for evaluating the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a key quantitative measure.

| Compound | Dose (mg/kg) | Time Post-Carrageenan (hours) | Edema Inhibition (%) | Reference |

| Ellagic Acid (EA) | 30 | 3 | ~60% | [22] |

| Indomethacin (Standard) | 5 | 3 | ~65% | [22] |

| Indomethacin (Standard) | 20 | Not Specified | Significant | [23] |

| Ketorolac (Standard) | 10 | 3 | Significant | [24] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.[25] Injection of carrageenan, a phlogistic agent, into a rat's paw induces a reproducible inflammatory response characterized by edema (swelling).[26]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test oxazole derivative

-

Standard drug (e.g., Indomethacin, 20 mg/kg)[23]

-

Vehicle (e.g., 0.5% sodium CMC)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.[26]

-

Grouping: Divide the rats into groups (n=6-7 per group):

-

Group I: Control (Vehicle only)

-

Group II: Standard (Indomethacin)

-

Group III-V: Test groups (different doses of oxazole derivative)

-

-

Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the "0 hour" reading.[26]

-

Drug Administration: Administer the test compounds, standard drug, or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[22][26]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[22][23]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[22]

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage of edema inhibition for the treated groups compared to the control group using the formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

-

Caption: Workflow for evaluating anti-inflammatory activity in vivo.

Antimicrobial Activity

The rise of multi-drug resistant microbial infections presents a significant global health challenge, necessitating the discovery of new antimicrobial agents.[19] Oxazole derivatives have been identified as an important class of compounds with promising antibacterial and antifungal activities.[27][28]

Mechanism of Action

The precise mechanisms of antimicrobial action for many oxazole derivatives are still under investigation. However, their activity is generally attributed to the disruption of essential cellular processes in microbes. The oxazole ring can interact with various biological targets, including enzymes and proteins crucial for microbial survival. Some proposed mechanisms include inhibition of bacterial cell wall synthesis, disruption of membrane integrity, and interference with nucleic acid or protein synthesis.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The Minimum Inhibitory Concentration (MIC) is the primary quantitative measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the compound that prevents visible growth of a microorganism.[4]

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| N-acyl-α-amino acid deriv. (1d, 1e ) | E. coli ATCC 25922 | 28.1 | [27] |

| N-acyl-α-amino acid deriv. (1e ) | S. epidermidis 756 | 56.2 | [27] |

| 1,3-oxazole deriv. (3a ) | P. aeruginosa ATCC 27853 | 14 | [27] |

| 1,3-oxazole deriv. (1d, 1e, 3a, 4a, 6i, 6j ) | C. albicans 128 | 14 | [27] |

| 1,3,4-Oxadiazole hybrid (37c ) | C. albicans | 0.625 mg/mL | [13] |

Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents in a quantitative manner.[29]

Materials:

-

Sterile 96-well U-bottom microtiter plates

-

Test oxazole derivatives

-

Bacterial/fungal strains (including QC strains like S. aureus ATCC 29213)[29]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate liquid growth medium[29]

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the oxazole derivative. Perform a two-fold serial dilution of the compound in the microtiter plate using CAMHB. Typically, 100 µL of broth is added to all wells, and then 100 µL of the stock solution is added to the first column and serially diluted across the plate.[29]

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[29]

-

Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Inoculate each well of the microtiter plate (except for a sterility control well) with 100 µL of the diluted bacterial suspension. A growth control well (containing only inoculum and broth, no drug) must be included.[30]

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[30]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the oxazole derivative at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.[29]

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

Oxazole derivatives represent a versatile and highly valuable scaffold in the field of drug discovery. Their demonstrated efficacy across a wide range of biological activities—including potent anticancer, anti-inflammatory, and antimicrobial actions—underscores their therapeutic potential. The ability of these compounds to interact with and modulate multiple, critical biological pathways provides a rich foundation for the development of novel therapeutics. This guide has provided a framework for understanding these activities through quantitative data, mechanistic diagrams, and detailed experimental protocols. Continued research, focusing on structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties, will be crucial in translating the promise of oxazole derivatives into clinically successful drugs.

References

- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jebms.org [jebms.org]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. iajps.com [iajps.com]

- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]

- 24. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. rr-asia.woah.org [rr-asia.woah.org]

The Oxazole Moiety: A Privileged Scaffold in Bioactive Natural Products

A Technical Guide for Researchers and Drug Development Professionals

The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, represents a recurring and vital structural motif in a vast array of natural products. Exhibiting a remarkable diversity of biological activities, these compounds have emerged as significant leads in the fields of pharmacology and drug discovery. Sourced from a wide range of organisms, particularly marine invertebrates and microorganisms, oxazole-containing natural products demonstrate potent antimicrobial, cytotoxic, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of key examples, their mechanisms of action, quantitative biological data, and the experimental protocols utilized for their characterization, offering a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and drug development.

Featured Bioactive Oxazole-Containing Natural Products

This guide focuses on three exemplary oxazole-containing natural products that showcase the structural diversity and therapeutic potential of this class of compounds: Calyculin A, Ulapualide A, and Diazonamide A.

Calyculin A , isolated from the marine sponge Discodermia calyx, is a potent and selective inhibitor of protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A).[1][2] Its complex polyketide structure, featuring a 2,4-disubstituted oxazole, is crucial for its biological activity.

Ulapualide A , a macrolide produced by the nudibranch Hexabranchus sanguineus and its dietary sponge source, is a powerful actin-depolymerizing agent. Its structure contains a trisoxazole core, which is instrumental in its interaction with actin.

Diazonamide A , a highly complex and cytotoxic metabolite from the marine ascidian Diazona angulata, exhibits potent antimitotic activity.[3] Its unique mechanism of action, distinct from other tubulin-targeting agents, involves the inhibition of the mitochondrial enzyme ornithine δ-amino transferase (OAT), leading to the disruption of mitotic spindle formation.[4][5]

Quantitative Biological Data

The following tables summarize the key quantitative data for the featured oxazole-containing natural products, providing a comparative overview of their biological potency.

| Compound | Target | Assay | IC50/GI50 | Reference(s) |

| Calyculin A | Protein Phosphatase 1 (PP1) | Enzyme Inhibition Assay | ~2 nM | [6] |

| Protein Phosphatase 2A (PP2A) | Enzyme Inhibition Assay | 0.5-1.0 nM | [6] | |

| Diazonamide A | HCT-116 Human Colon Carcinoma | Cytotoxicity Assay | Low nanomolar | [3] |

| NCI-60 Panel | Cytotoxicity Assay | Low nanomolar | [3] |

Note: Specific IC50/GI50 values for Diazonamide A against individual cell lines are often presented in graphical form in the primary literature. The term "low nanomolar" is consistently used to describe its potent cytotoxicity.

Signaling Pathways and Mechanisms of Action

The biological effects of these oxazole-containing natural products are a direct consequence of their interaction with specific cellular targets, leading to the modulation of critical signaling pathways.

Calyculin A: Inhibition of Protein Phosphatases and Downstream Signaling

Calyculin A's potent inhibition of PP1 and PP2A, key regulators of cellular phosphorylation, leads to a hyperphosphorylated state of numerous proteins. This disrupts a multitude of signaling pathways that control cell cycle progression, apoptosis, and cytoskeletal organization. The inhibition of these phosphatases can lead to the activation of various kinases and the sustained phosphorylation of their substrates, ultimately impacting cell survival and proliferation.[2][7][8]

Caption: Calyculin A inhibits PP1 and PP2A, leading to hyperphosphorylation.

Ulapualide A: Disruption of Actin Cytoskeleton Dynamics

Ulapualide A exerts its cytotoxic effects by directly interacting with actin, a fundamental component of the eukaryotic cytoskeleton. It sequesters actin monomers and severs existing filaments, leading to a net depolymerization of the actin cytoskeleton. This disruption of actin dynamics has profound consequences for cellular processes that rely on a functional cytoskeleton, including cell division, migration, and the maintenance of cell shape and adhesion.[1]

Caption: Ulapualide A disrupts actin dynamics by sequestering monomers and severing filaments.

Diazonamide A: A Novel Antimitotic Mechanism

Diazonamide A's antimitotic activity stems from a unique mechanism that does not involve direct interaction with tubulin. Instead, it targets ornithine δ-amino transferase (OAT), a mitochondrial enzyme.[4][5] The inhibition of a non-enzymatic function of OAT disrupts its interaction with proteins essential for mitotic spindle assembly. This leads to aberrant spindle formation and ultimately, cell cycle arrest in the G2/M phase and apoptosis.[4][9]

Caption: Diazonamide A inhibits OAT, disrupting mitotic spindle assembly.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of these oxazole-containing natural products.

Protein Phosphatase Inhibition Assay (for Calyculin A)

This colorimetric assay measures the activity of PP1 and PP2A by quantifying the release of phosphate (B84403) from a synthetic substrate.

Materials:

-

Purified PP1 or PP2A enzyme

-

Calyculin A (or other inhibitors) at various concentrations

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl₂, 1 mM MnCl₂, 0.5 mg/mL BSA, 1 mM DTT)

-

Phosphorylase a (as substrate), labeled with ³²P, or a colorimetric substrate like p-nitrophenyl phosphate (pNPP)

-

Malachite Green Reagent (for colorimetric detection of free phosphate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Calyculin A in the assay buffer.

-

In a 96-well plate, add the diluted Calyculin A or control (buffer only) to the appropriate wells.

-

Add the purified PP1 or PP2A enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate (e.g., ³²P-phosphorylase a or pNPP) to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction. For the ³²P-based assay, this can be done by adding trichloroacetic acid. For the pNPP assay, the reaction can be stopped with a stop solution (e.g., NaOH).

-

For the colorimetric assay, add the Malachite Green reagent to each well and incubate for 15-20 minutes at room temperature to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for the Malachite Green assay) or the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Calyculin A and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Actin Depolymerization Assay (for Ulapualide A)

This assay monitors the effect of compounds on the polymerization state of actin, often using pyrene-labeled actin, which exhibits increased fluorescence upon polymerization.

Materials:

-

Pyrene-labeled G-actin

-

G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT)

-

Polymerization Buffer (10x) (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

Ulapualide A at various concentrations

-

Fluorometer and 96-well black microplates

Procedure:

-

Prepare a stock solution of pyrene-labeled G-actin in G-buffer.

-

In a 96-well black microplate, add G-buffer and the desired concentrations of Ulapualide A or a vehicle control.

-

To initiate polymerization, add the G-actin solution to each well, followed by the 10x Polymerization Buffer. Mix quickly.

-

Immediately place the plate in a fluorometer and measure the fluorescence intensity (excitation ~365 nm, emission ~407 nm) at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 1 hour).

-

To assess depolymerization, first polymerize the actin by incubating with the Polymerization Buffer until a stable fluorescence signal is reached. Then, add Ulapualide A and continue to monitor the decrease in fluorescence.

-

Plot the fluorescence intensity against time to visualize the polymerization/depolymerization kinetics. The effect of Ulapualide A can be quantified by comparing the rate of polymerization or the steady-state fluorescence level in the presence of the compound to the control.[10]

MTT Cytotoxicity Assay (for Diazonamide A)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

Diazonamide A at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

-

Prepare serial dilutions of Diazonamide A in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of Diazonamide A. Include vehicle-only controls.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).[11]

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate to ensure complete dissolution of the formazan.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the GI50 (concentration that inhibits cell growth by 50%) by plotting cell viability against the log of the drug concentration.[3][12]

Conclusion

Natural products containing the oxazole moiety represent a rich and diverse source of biologically active compounds with significant potential for drug development. The examples of Calyculin A, Ulapualide A, and Diazonamide A highlight the varied and potent mechanisms by which these molecules can interact with cellular machinery. The detailed quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers, facilitating further investigation into this promising class of natural products and accelerating the discovery of new therapeutic agents.

References

- 1. Effects of ulapualide A and synthetic macrolide analogues on actin dynamics and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. japsonline.com [japsonline.com]

- 4. pnas.org [pnas.org]

- 5. Diazonamide toxins reveal an unexpected function for ornithine delta-amino transferase in mitotic cell division - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calyculin A | Cell Signaling Technology [cellsignal.com]

- 7. Effects of PP1/PP2A inhibitor calyculin A on the E-C coupling cascade in murine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ornithine δ-aminotransferase: An enzyme implicated in salt tolerance in higher plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wwwuser.gwdguser.de [wwwuser.gwdguser.de]

- 11. mdpi.com [mdpi.com]

- 12. Documents download module [ec.europa.eu]

A Deep Dive into the Electronic Landscape of 4-Methyloxazole: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational studies on the electronic structure of 4-Methyloxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. By leveraging powerful quantum chemical calculations, we can elucidate the molecule's geometric parameters, electronic properties, and reactivity, offering crucial insights for drug design and development.

Introduction to Computational Analysis of this compound

Computational chemistry provides a powerful lens through which to examine the intricate electronic architecture of molecules like this compound. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are instrumental in predicting molecular properties with a high degree of accuracy.[1][2] These theoretical approaches allow for the calculation of various electronic descriptors that govern the behavior of the molecule, including its reactivity and potential as a pharmacological agent.

The electronic properties of oxazole (B20620) derivatives are of significant interest due to their presence in numerous biologically active compounds.[3] Understanding the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the overall electronic stability is paramount for predicting how these molecules will interact with biological targets.

Theoretical Methods for Electronic Structure Calculation

The investigation of this compound's electronic structure predominantly relies on ab initio and DFT methods. These computational techniques provide a robust framework for understanding the molecule at a quantum mechanical level.

Density Functional Theory (DFT)

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency.[4] This method is centered on the principle that the ground-state energy of a many-electron system can be determined from its electron density.

A popular functional used in the study of oxazole derivatives is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[5][6] This hybrid functional incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, offering a high level of accuracy for a wide range of molecular systems.

Commonly employed basis sets for these calculations include the Pople-style basis sets, such as 6-31G * and 6-311++G(d,p) .[7][8] The choice of basis set determines the flexibility of the atomic orbitals used to construct the molecular orbitals and is a critical factor in the accuracy of the final results.

Hartree-Fock (HF) Theory

The Hartree-Fock method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[1][2] While it does not account for electron correlation to the same extent as more advanced methods, it provides a valuable starting point for understanding the electronic structure and is often used in conjunction with other methods.[9] For comparative studies, calculations are often performed at the HF level with basis sets like 6-31G *.[3]

Key Electronic Structure Properties of this compound

Computational studies of this compound and its isomers provide a wealth of quantitative data that characterize its electronic landscape. The following tables summarize key calculated parameters.

Geometric Parameters

The optimized molecular geometry provides the most stable arrangement of the atoms in the molecule. Key bond lengths and angles determine the molecule's overall shape and steric properties.

Table 1: Calculated Geometric Parameters for Methyl-Substituted Oxazoles [3]

| Parameter | 2-Methyloxazole | This compound | 5-Methyloxazole |

| Bond Lengths (Å) | |||

| O1-C2 | 1.365 | 1.378 | 1.372 |

| C2-N3 | 1.298 | 1.391 | 1.385 |

| N3-C4 | 1.392 | 1.382 | 1.305 |

| C4-C5 | 1.355 | 1.361 | 1.431 |

| C5-O1 | 1.371 | 1.369 | 1.299 |

| C-CH3 | 1.508 | 1.505 | 1.509 |

| **Bond Angles (°) ** | |||

| C5-O1-C2 | 105.9 | 106.2 | 106.5 |

| O1-C2-N3 | 115.2 | 110.4 | 114.8 |

| C2-N3-C4 | 108.3 | 109.1 | 108.7 |

| N3-C4-C5 | 109.1 | 107.9 | 110.3 |

| C4-C5-O1 | 101.5 | 106.4 | 100.7 |

Calculations performed at the DFT/B3LYP/6-31G* level.*

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[7]

Table 2: Calculated Frontier Molecular Orbital Energies and Related Properties for Methyl-Substituted Oxazoles [3]

| Property | 2-Methyloxazole | This compound | 5-Methyloxazole |

| HOMO Energy (eV) | -6.45 | -6.38 | -6.29 |

| LUMO Energy (eV) | -0.15 | -0.11 | -0.09 |

| HOMO-LUMO Gap (eV) | 6.30 | 6.27 | 6.20 |

| Ionization Potential (eV) | 6.45 | 6.38 | 6.29 |

| Electron Affinity (eV) | 0.15 | 0.11 | 0.09 |

| Hardness (η) | 3.15 | 3.14 | 3.10 |

| Softness (S) | 0.159 | 0.160 | 0.161 |

| Electronegativity (χ) | 3.30 | 3.25 | 3.19 |

Calculations performed at the DFT/B3LYP/6-31G* level.*

Atomic Charges and Dipole Moment

The distribution of electron density within a molecule is described by atomic charges. Mulliken population analysis is a common method for calculating these charges, providing insight into the electrophilic and nucleophilic sites of the molecule.[10][11] The dipole moment is a measure of the overall polarity of the molecule.

Table 3: Calculated Mulliken Atomic Charges and Dipole Moment for Methyl-Substituted Oxazoles [3]

| Atom | 2-Methyloxazole | This compound | 5-Methyloxazole |

| O1 | -0.254 | -0.261 | -0.248 |

| C2 | 0.281 | 0.098 | 0.112 |

| N3 | -0.298 | -0.315 | -0.301 |

| C4 | 0.087 | 0.152 | -0.021 |

| C5 | -0.091 | -0.123 | 0.231 |

| C (CH3) | -0.215 | -0.231 | -0.245 |

| H (avg on CH3) | 0.081 | 0.083 | 0.084 |

| Dipole Moment (Debye) | 2.15 | 1.98 | 1.85 |

Calculations performed at the DFT/B3LYP/6-31G* level.*

Experimental Protocols: A Computational Workflow

The generation of the theoretical data presented above follows a systematic computational protocol.

Step 1: Molecule Building: The 3D structure of this compound is constructed using molecular modeling software.

Step 2: Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. This is typically done using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).

Step 3: Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data and vibrational spectra.[12][13][14]

Step 4: Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to obtain detailed electronic properties. This includes the calculation of molecular orbitals (HOMO, LUMO), Mulliken atomic charges, and the dipole moment.

Logical Relationships in Electronic Structure Analysis

The various calculated electronic properties are interconnected and provide a holistic view of the molecule's behavior.

The optimized molecular geometry directly influences the energies of the molecular orbitals and the distribution of electron density. The HOMO-LUMO gap, derived from the orbital energies, is a primary indicator of chemical reactivity. Similarly, the Mulliken charges reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which in turn dictate its intermolecular interactions and overall polarity, as quantified by the dipole moment.

Conclusion

Computational studies provide an indispensable toolkit for the in-depth analysis of the electronic structure of this compound. Through methods like DFT and Hartree-Fock, a detailed picture of the molecule's geometry, orbital energies, and charge distribution can be obtained. This information is critical for understanding its chemical behavior and for the rational design of new derivatives with tailored properties for applications in drug development and materials science. The presented data and workflows serve as a comprehensive guide for researchers venturing into the computational exploration of this important heterocyclic scaffold.

References

- 1. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 2. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, crystal structure, spectroscopic and computational studies of NLO active 2-methylimdazolium 4-nitrobenzoic acid single crystal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journalajocs.com [journalajocs.com]

- 7. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. irjweb.com [irjweb.com]

- 9. The Electronic Structure and Bonding in Some Small Molecules | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 12. Computational Vibrational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. arxiv.org [arxiv.org]

- 14. researchgate.net [researchgate.net]

The Reactive Nature of the Oxazole Ring in 4-Methyloxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties impart a diverse range of reactivities, making it a versatile building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the reactivity of the oxazole ring in 4-methyloxazole, a readily accessible derivative. We will delve into the intricacies of its behavior in various organic transformations, including electrophilic and nucleophilic substitutions, cycloaddition reactions, and ring-opening processes. This document aims to be a valuable resource for researchers by providing not only a theoretical framework but also practical experimental protocols and quantitative data to guide synthetic endeavors.

Electrophilic Substitution: A Challenging Yet Achievable Transformation

The oxazole ring is generally considered to be electron-deficient, rendering it less susceptible to classical electrophilic aromatic substitution reactions compared to electron-rich heterocycles like pyrrole (B145914) or furan (B31954). The presence of the electronegative oxygen and nitrogen atoms deactivates the ring towards electrophilic attack. However, under specific conditions and with appropriate reagents, functionalization of the this compound ring can be achieved.

One of the most effective methods for introducing a formyl group onto electron-rich heterocycles is the Vilsmeier-Haack reaction . While specific literature on the Vilsmeier-Haack reaction of this compound is limited, the general reactivity trend for five-membered heterocycles (pyrrole > furan > thiophene) suggests that oxazoles would be less reactive.[1] Nevertheless, for electron-rich aromatic compounds, this reaction proceeds via the formation of a Vilsmeier reagent, a chloroiminium ion, which then acts as the electrophile.[2][3][4][5][6]

Experimental Protocol: Vilsmeier-Haack Formylation of this compound (Adapted from a similar procedure for 3,4-diethylpyrrole)[10]

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium acetate (B1210297) solution

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 eq.). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Reaction with this compound: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can then be heated to 40-50 °C and stirred for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 30 minutes.

-